Cas no 100701-51-7 (Propanedioic acid, fluoromethyl-, monoethyl ester)

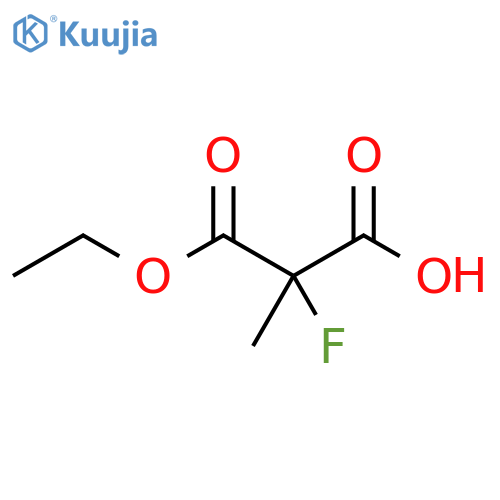

100701-51-7 structure

商品名:Propanedioic acid, fluoromethyl-, monoethyl ester

CAS番号:100701-51-7

MF:C6H9FO4

メガワット:164.131665945053

CID:1126321

Propanedioic acid, fluoromethyl-, monoethyl ester 化学的及び物理的性質

名前と識別子

-

- Propanedioic acid, fluoromethyl-, monoethyl ester

- 3-ethoxy-2-(fluoromethyl)-3-oxopropanoate

- Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester

- 3-Ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid

-

- インチ: 1S/C6H9FO4/c1-3-11-5(10)6(2,7)4(8)9/h3H2,1-2H3,(H,8,9)

- InChIKey: OWFHJVJZEQPHJK-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(F)(C)C(O)=O

計算された属性

- せいみつぶんしりょう: 164.04847

じっけんとくせい

- 密度みつど: 1.251±0.06 g/cm3(Predicted)

- ふってん: 251.6±25.0 °C(Predicted)

- PSA: 66.43

- 酸性度係数(pKa): 0.79±0.36(Predicted)

Propanedioic acid, fluoromethyl-, monoethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7464288-10.0g |

3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid |

100701-51-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-11 | |

| Aaron | AR0003D3-5g |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 5g |

$3385.00 | 2023-12-16 | |

| 1PlusChem | 1P00034R-100mg |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 100mg |

$412.00 | 2023-12-27 | |

| 1PlusChem | 1P00034R-500mg |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 500mg |

$873.00 | 2023-12-27 | |

| 1PlusChem | 1P00034R-50mg |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 50mg |

$297.00 | 2023-12-27 | |

| 1PlusChem | 1P00034R-2.5g |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 2.5g |

$2102.00 | 2023-12-27 | |

| Enamine | EN300-7464288-0.1g |

3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid |

100701-51-7 | 95.0% | 0.1g |

$293.0 | 2025-03-11 | |

| Enamine | EN300-7464288-0.05g |

3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid |

100701-51-7 | 95.0% | 0.05g |

$197.0 | 2025-03-11 | |

| Enamine | EN300-7464288-1.0g |

3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid |

100701-51-7 | 95.0% | 1.0g |

$842.0 | 2025-03-11 | |

| Aaron | AR0003D3-50mg |

Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester |

100701-51-7 | 95% | 50mg |

$296.00 | 2025-02-13 |

Propanedioic acid, fluoromethyl-, monoethyl ester 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

100701-51-7 (Propanedioic acid, fluoromethyl-, monoethyl ester) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量